molecular formula C11H18N2O3 B8348177 N-(6-Cyanohexanoyl)glycine, ethyl ester

N-(6-Cyanohexanoyl)glycine, ethyl ester

Cat. No.: B8348177
M. Wt: 226.27 g/mol
InChI Key: FEJPFCWXMSJCMU-UHFFFAOYSA-N
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Description

N-(6-Cyanohexanoyl)glycine, ethyl ester is a synthetic glycine derivative where the amino group is acylated with a 6-cyanohexanoyl moiety, and the carboxylic acid is esterified with ethanol.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 2-(6-cyanohexanoylamino)acetate

InChI

InChI=1S/C11H18N2O3/c1-2-16-11(15)9-13-10(14)7-5-3-4-6-8-12/h2-7,9H2,1H3,(H,13,14)

InChI Key

FEJPFCWXMSJCMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CCCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

N-(β-Cyanoethyl)glycine ethyl ester (CAS 44981-94-4): Structure: Shorter chain (β-cyanoethyl vs. 6-cyanohexanoyl). Molecular Weight: 156.18 g/mol (C₇H₁₂N₂O₂) .

N-(2-Pyridylmethyl)glycine ethyl ester (CAS 62402-24-8):

  • Structure : Aromatic pyridylmethyl substituent.
  • Molecular Weight : 194.23 g/mol (C₁₀H₁₄N₂O₂) .
  • Impact : The aromatic group enhances π-π stacking interactions, useful in drug design, whereas the target’s aliphatic nitrile may improve membrane permeability.

N-(4-Fluoro-2-methylphenyl)glycine ethyl ester (CAS 1021238-54-9): Structure: Fluorinated aromatic substituent. Molecular Weight: 211.23 g/mol (C₁₁H₁₄FNO₂) .

Ethyl N-formylglycine (CAS 3154-51-6): Structure: Formyl group as a minimal acyl substituent. Molecular Weight: 131.13 g/mol (C₅H₉NO₃) . Impact: Smaller substituent reduces steric hindrance, facilitating enzymatic cleavage compared to the bulky 6-cyanohexanoyl group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Type Key Functional Group Physical State (Evidence)
N-(6-Cyanohexanoyl)glycine, ethyl ester* ~241.28 (calculated) Aliphatic nitrile Cyano, ethyl ester Likely liquid or low-melting solid
N-(β-Cyanoethyl)glycine ethyl ester 156.18 Short-chain nitrile Cyano, ethyl ester Liquid
N-(2-Pyridylmethyl)glycine ethyl ester 194.23 Aromatic heterocycle Pyridyl, ethyl ester Clear, pale-yellow liquid
N-(4-Fluoro-2-methylphenyl)glycine ethyl ester 211.23 Fluorinated aromatic Fluoro, ethyl ester Not specified

Note: *Calculated based on structure (C₁₁H₁₇N₂O₃).

  • Solubility: Aliphatic nitriles (e.g., cyanohexanoyl) may enhance lipid solubility compared to aromatic or polar substituents .
  • Stability : Ethyl esters generally hydrolyze slower than methyl esters, while nitriles may undergo enzymatic conversion to amides or acids .

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